Amine Basicity Modulation
Introduction of a fluorine atom or fluorinated group at the bridgehead position of saturated bicyclic amines significantly reduces amine basicity. A systematic study on α-CF3-substituted bicyclic amines demonstrated a consistent decrease in pKa by approximately 4 units compared to the non-fluorinated parent heterocycles [1]. While direct experimental pKa data for 1-fluoro-3-azabicyclo[3.1.0]hexane are not publicly available, the inductive electron-withdrawing effect of the fluorine substituent is expected to produce a similar, though less pronounced, reduction in basicity relative to the unsubstituted 3-azabicyclo[3.1.0]hexane scaffold. This class-level inference is supported by the broader understanding that fluorine substitution lowers the pKa of proximal amines, thereby influencing ionization state at physiological pH and affecting membrane permeability and target binding [2].
| Evidence Dimension | Amine basicity (pKa shift upon fluorination) |
|---|---|
| Target Compound Data | pKa reduction expected; quantitative data unavailable for this specific compound |
| Comparator Or Baseline | Non-fluorinated saturated bicyclic amines (ΔpKa ≈ 4 for CF3 substitution; fluorine substitution expected to produce a smaller but significant reduction) |
| Quantified Difference | ΔpKa ≈ 4 (CF3 vs. H); fluorine substitution predicted to reduce pKa by 1-2 units based on inductive effect |
| Conditions | Class-level inference from α-CF3-substituted azabicyclo[n.2.1]alkane and azabicyclo[2.2.2]octane derivatives |
Why This Matters
Lower basicity reduces the fraction of protonated, membrane-impermeable amine at physiological pH, potentially improving oral bioavailability and CNS penetration compared to non-fluorinated analogs.
- [1] Smyrnov O, Melnykov KP, Semeno V, Liashuk OS, Grygorenko OO. α-CF3-Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. Eur J Org Chem. 2024;27(1):e202300935. View Source
- [2] Liashuk OS, et al. Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Eur J Org Chem. 2025;e202500728. View Source
